2,2,6-Trimethyloctane
Overview
Description
2,2,6-Trimethyloctane is an organic compound with the molecular formula C11H24. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is known for its stability and is often used as a reference standard in various chemical analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6-Trimethyloctane can be achieved through several methods. One common approach is the alkylation of isobutane with isobutylene in the presence of a strong acid catalyst, such as sulfuric acid or hydrofluoric acid. This reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: In an industrial setting, this compound is produced through catalytic cracking and reforming processes. These methods involve breaking down larger hydrocarbon molecules into smaller, branched alkanes using catalysts like zeolites. The resulting product is then purified through distillation and other separation techniques .
Chemical Reactions Analysis
Types of Reactions: 2,2,6-Trimethyloctane primarily undergoes reactions typical of alkanes, such as:
Oxidation: When exposed to strong oxidizing agents, it can be converted into alcohols, ketones, or carboxylic acids.
Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine), are common.
Combustion: Like other hydrocarbons, it combusts in the presence of oxygen to produce carbon dioxide and water
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Substitution: Halogens (Cl2 or Br2) in the presence of UV light or a radical initiator.
Major Products:
Oxidation: Alcohols, ketones, carboxylic acids.
Substitution: Haloalkanes.
Scientific Research Applications
2,2,6-Trimethyloctane is utilized in various scientific research fields:
Chemistry: Used as a reference standard in gas chromatography and mass spectrometry.
Biology: Studied for its interactions with biological membranes and its role in lipid metabolism.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Employed as a solvent and in the formulation of lubricants and fuels
Mechanism of Action
The mechanism of action of 2,2,6-Trimethyloctane is primarily related to its hydrophobic properties. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
2,2,4-Trimethylpentane (Isooctane): Another branched alkane with similar properties but a different structure.
2,2,5-Trimethylhexane: Shares similar chemical behavior but differs in molecular arrangement.
Uniqueness: 2,2,6-Trimethyloctane is unique due to its specific branching pattern, which imparts distinct physical and chemical properties. Its stability and non-reactivity make it an ideal reference standard in analytical chemistry .
Properties
IUPAC Name |
2,2,6-trimethyloctane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24/c1-6-10(2)8-7-9-11(3,4)5/h10H,6-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIHFQKVSFKHGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20334819 | |
Record name | 2,2,6-Trimethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62016-28-8 | |
Record name | 2,2,6-Trimethyloctane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20334819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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